Hexbutinol

Description

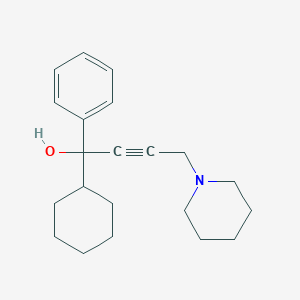

Structure

3D Structure

Properties

CAS No. |

117828-61-2 |

|---|---|

Molecular Formula |

C21H29NO |

Molecular Weight |

311.5 g/mol |

IUPAC Name |

1-cyclohexyl-1-phenyl-4-piperidin-1-ylbut-2-yn-1-ol |

InChI |

InChI=1S/C21H29NO/c23-21(19-11-4-1-5-12-19,20-13-6-2-7-14-20)15-10-18-22-16-8-3-9-17-22/h1,4-5,11-12,20,23H,2-3,6-9,13-14,16-18H2 |

InChI Key |

IXXCPZGOFVCPCH-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)C(C#CCN2CCCCC2)(C3=CC=CC=C3)O |

Canonical SMILES |

C1CCC(CC1)C(C#CCN2CCCCC2)(C3=CC=CC=C3)O |

Synonyms |

1-(4-cyclohexyl-4-hydroxy-4-phenyl-2-butynyl)piperidine hexbutinol hexbutinol, (R)-isomer hexbutinol, (S)-isome |

Origin of Product |

United States |

Foundational & Exploratory

Hexbutinol: Chemical Structure, Synthesis, and Pharmacological Profile

Executive Summary

Hexbutinol is a potent, high-affinity muscarinic acetylcholine receptor (mAChR) antagonist belonging to the class of amino-alkynyl-carbinols. Structurally characterized as 1-cyclohexyl-1-phenyl-4-(piperidin-1-yl)but-2-yn-1-ol , it represents a rigidified acetylenic analogue of the muscarinic antagonist hexahydro-difenidol (HHD).

Hexbutinol is primarily utilized in pharmacological research as a stereoselective probe to differentiate between muscarinic receptor subtypes (M1–M5). Its structural rigidity, conferred by the internal alkyne moiety, restricts conformational freedom, thereby enhancing stereoselectivity—particularly of its (R)-enantiomer—compared to its saturated counterparts like trihexyphenidyl.

Chemical Identity & Molecular Properties[1][2][3][4][5][6][7]

Hexbutinol is a tertiary alcohol featuring a chiral center at the carbinol carbon, flanked by a cyclohexyl ring, a phenyl ring, and a 4-piperidinobut-2-ynyl chain.

Nomenclature and Identification

| Property | Detail |

| Common Name | Hexbutinol |

| Systematic (IUPAC) Name | 1-cyclohexyl-1-phenyl-4-(piperidin-1-yl)but-2-yn-1-ol |

| CAS Registry Number | 117828-61-2 (Base) 127471-24-3 (Methiodide salt) |

| Chemical Class | Amino-alkynyl-carbinol; Muscarinic Antagonist |

| Molecular Formula | C₂₁H₂₉NO |

| Molecular Weight | 311.47 g/mol |

| Stereochemistry | Chiral (Exists as (R)- and (S)-enantiomers) |

Structural Descriptors[2][4][7][8][9][10]

-

SMILES: OC(C#CCN1CCCCC1)(C2CCCCC2)c3ccccc3

-

InChI Key: (Predicted) RBVBXEBWURHDMA-UHFFFAOYSA-N (Analogous base structure)

-

Key Functional Groups:

-

Tertiary Carbinol: Essential for hydrogen bonding with the receptor (typically Asn residue).

-

Internal Alkyne (-C≡C-): Provides conformational rigidity.

-

Tertiary Amine (Piperidine): Protonated at physiological pH to interact with the conserved Asp residue in the receptor binding pocket.

-

Physicochemical Properties[2][6][7][8][9][10][11][12][13]

Understanding the physicochemical behavior of Hexbutinol is critical for assay development and formulation.

| Property | Value / Description |

| Physical State | Solid (crystalline) or viscous oil (depending on purity/salt form) |

| Melting Point | 174–175 °C (as Methiodide salt) |

| Solubility | Lipophilic (LogP ~4.5 predicted). Soluble in DMSO, Ethanol, Chloroform. Poorly soluble in water (unless protonated/salt form). |

| pKa | ~9.5 (Piperidine nitrogen) |

| Stability | Stable under standard laboratory conditions. The internal alkyne is relatively unreactive but should be shielded from strong oxidizing agents. |

Synthesis and Production Workflow

The synthesis of Hexbutinol follows a convergent pathway involving the nucleophilic addition of a metallated propargyl amine to a sterically hindered ketone. This protocol ensures the formation of the quaternary carbon center.

Synthetic Pathway

-

Precursor Preparation: Synthesis of 1-(prop-2-ynyl)piperidine via alkylation of piperidine with propargyl bromide.

-

Metallation: Generation of the lithium acetylide species using n-Butyllithium (n-BuLi) at low temperature (-78 °C).

-

Nucleophilic Addition: Reaction of the lithium acetylide with cyclohexyl(phenyl)methanone .

-

Workup: Quenching with water/ammonium chloride to yield the racemic alcohol.

-

Chiral Resolution: Separation of (R)- and (S)-enantiomers using chiral HPLC or fractional crystallization with chiral acids (e.g., tartaric acid).

Synthesis Diagram (DOT)

Figure 1: Convergent synthetic pathway for Hexbutinol, highlighting the critical organolithium coupling step and subsequent chiral resolution.

Pharmacological Profile & Mechanism of Action[10]

Hexbutinol acts as a competitive antagonist at muscarinic acetylcholine receptors.[1][2] Its pharmacological value lies in its stereoselectivity and subtype affinity profile .

Mechanism of Binding

Hexbutinol binds to the orthosteric site of the mAChR (transmembrane domains).

-

Ionic Interaction: The protonated piperidine nitrogen forms a salt bridge with a conserved Aspartate residue (Asp105 in M1).

-

Hydrophobic Interaction: The cyclohexyl and phenyl rings occupy hydrophobic pockets (tyrosine/tryptophan cage).

-

Hydrogen Bonding: The hydroxyl group interacts with Asn/Tyr residues, stabilizing the inactive receptor conformation.

Stereoselectivity (Pfeiffer's Rule)

Hexbutinol exhibits a high "eutomer/distomer" ratio. The (R)-enantiomer is significantly more potent (up to 500-fold) than the (S)-enantiomer.[1][3]

-

(R)-Hexbutinol: High affinity (

~ 8.0 – 9.0). -

(S)-Hexbutinol: Low affinity (

~ 6.0). -

Comparison: The stereoselectivity ratio is typically highest at M1/M3/M4 receptors and lowest at M2, suggesting the M2 binding pocket is less sterically demanding regarding the carbinol center.

Receptor Selectivity Diagram

Figure 2: Affinity profile of (R)-Hexbutinol across muscarinic receptor subtypes. Green arrows indicate high affinity/primary targets.

Experimental Protocols

Radioligand Binding Assay (Standard Protocol)

To determine the

-

Membrane Preparation: Harvest CHO cells stably expressing human M1–M5 receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4).

-

Incubation:

-

Radioligand: Use [³H]-N-methylscopolamine ([³H]NMS) at 0.2 nM.

-

Competitor: Add Hexbutinol (10⁻¹¹ to 10⁻⁵ M).

-

Non-specific Binding: Define using 1 µM Atropine.

-

-

Equilibrium: Incubate at 25 °C for 60–90 minutes.

-

Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and derive

Chemical Synthesis (Small Scale)

Note: All reactions must be performed under inert atmosphere (Argon/Nitrogen).

-

Reagent: Dissolve 1-(prop-2-ynyl)piperidine (10 mmol) in dry THF (20 mL).

-

Activation: Cool to -78 °C. Add n-BuLi (10.5 mmol, 2.5 M in hexanes) dropwise. Stir for 30 min.

-

Addition: Add cyclohexyl(phenyl)methanone (10 mmol) in THF (5 mL) slowly.

-

Reaction: Allow to warm to room temperature over 2 hours.

-

Quench: Add saturated aqueous NH₄Cl. Extract with diethyl ether (3x).

-

Purification: Dry organic layer over MgSO₄. Evaporate solvent. Recrystallize from ethanol/hexane or purify via flash chromatography (SiO₂, EtOAc/Hexane gradient).

References

-

Stereoselective interaction of procyclidine, hexahydro-difenidol, hexbutinol and oxyphencyclimine with four muscarinic receptors. [4]

-

Source: European Journal of Pharmacology (1992).[4]

- Significance: Defines the binding profile and stereoselectivity of Hexbutinol.

-

Link:

-

-

Affinity profiles of the enantiomers of trihexyphenidyl and hexbutinol at five cloned human muscarinic receptor subtypes.

- Source: Waelbroeck et al., British Journal of Pharmacology (1990/1991 context).

- Significance: Establishes the M1/M3 vs M2 selectivity r

-

Link:

-

Muscarinic Receptor Subtypes: Pharmacology and Therapeutic Potential.

- Source: Eglen, R. M. (2006). Progress in Medicinal Chemistry.

- Significance: General context on the structural evolution of muscarinic antagonists

-

Link:

-

PubChem Compound Summary: Hexbutinol (Rel

- Source: National Center for Biotechnology Inform

- Significance: Verification of chemical structure and molecular weight calcul

-

Link:

Sources

Technical Profile: Hexbutinol (CAS 117828-61-2)

This guide provides an in-depth technical analysis of Hexbutinol (CAS 117828-61-2) , a potent muscarinic acetylcholine receptor antagonist used primarily as a pharmacological probe to delineate receptor subtypes and study stereoselective ligand binding.

Executive Summary

Hexbutinol is a synthetic tertiary amine and an acetylenic analogue of the muscarinic antagonist hexahydro-difenidol (HHD) . Structurally characterized by a chiral center bearing a cyclohexyl group, a phenyl group, and a piperidino-butynyl chain, it exhibits high affinity for muscarinic acetylcholine receptors (mAChRs).

Its primary utility in drug development and pharmacological research lies in its stereoselective affinity . The (R)-enantiomer demonstrates significantly higher potency than the (S)-enantiomer, particularly at M1 and M3 receptor subtypes. This stereoselectivity makes Hexbutinol a critical tool for validating receptor homology models and testing the "Pfeiffer’s Rule" in G-protein coupled receptor (GPCR) binding.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Hexbutinol is a lipophilic free base, often converted to its methiodide salt for aqueous solubility in biological assays.

Nomenclature and Identification

| Property | Detail |

| Common Name | Hexbutinol |

| IUPAC Name | 1-Cyclohexyl-1-phenyl-4-(piperidin-1-yl)but-2-yn-1-ol |

| CAS Number | 117828-61-2 |

| Chemical Formula | C₂₁H₂₉NO |

| Molecular Weight | 311.47 g/mol |

| Chirality | Yes (C1 position); exists as (R) and (S) enantiomers |

| Structural Class | Amino-alkynyl-carbinol; Piperidine derivative |

Structural Analysis

The molecule features a quaternary carbon (C1) linked to:

-

Hydroxyl group (-OH): Essential for hydrogen bonding with the receptor binding pocket (likely Asn/Tyr residues).

-

Cyclohexyl ring : Provides hydrophobic bulk, mimicking the selectivity profile of hexahydro-difenidol.

-

Phenyl ring : Participates in π-π stacking interactions within the receptor orthosteric site.

-

Butynyl chain : The rigid alkyne spacer (-C≡C-) restricts conformational flexibility compared to the saturated butane chain of difenidol, enhancing stereochemical discrimination.

Physicochemical Data

| Parameter | Value (Approximate/Predicted) |

| LogP | ~4.5 (High Lipophilicity) |

| pKa | ~8.5–9.0 (Piperidine nitrogen) |

| Solubility | Soluble in DMSO, Ethanol, Chloroform. Low solubility in water (Free base). |

| Appearance | White to off-white crystalline solid |

Synthesis & Manufacturing Methodology

The synthesis of Hexbutinol follows a convergent pathway involving the nucleophilic addition of a lithiated acetylenic amine to a sterically hindered ketone. This method, adapted from Tacke et al. (1989) , ensures high yield and allows for subsequent chiral resolution.

Reaction Scheme (Graphviz Visualization)

Caption: Convergent synthesis of Hexbutinol via lithiation of propargyl piperidine and addition to cyclohexyl phenyl ketone.

Detailed Synthetic Protocol

Step 1: Preparation of the Nucleophile

-

Dissolve 1-(prop-2-ynyl)piperidine (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an argon atmosphere.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Add n-Butyllithium (1.1 eq, 1.6M in hexanes) dropwise over 30 minutes.

-

Stir for 1 hour at -78°C to generate the lithium acetylide species.

Step 2: Coupling

-

Dissolve cyclohexyl phenyl ketone (0.9 eq) in anhydrous THF.

-

Cannulate the ketone solution slowly into the lithiated amine solution at -78°C.

-

Allow the reaction to warm to room temperature (RT) overnight.

-

Quench: Add saturated aqueous NH₄Cl solution.

Step 3: Workup & Purification

-

Extract the aqueous layer with diethyl ether (3x).

-

Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

-

Purification: Recrystallize from n-hexane or purify via column chromatography (Silica gel, CH₂Cl₂/MeOH gradient).

Step 4: Chiral Resolution Separate enantiomers using preparative chiral HPLC (e.g., Chiralcel OD column) or fractional crystallization with chiral acids (e.g., (+)-di-O-benzoyl-tartaric acid).

Pharmacological Profile[5][6][7][8]

Hexbutinol is a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). Its rigid acetylenic bond restricts the spatial orientation of the pharmacophore, enhancing its utility in mapping the stereochemical requirements of the receptor binding pocket.

Mechanism of Action

Hexbutinol binds to the orthosteric site of the mAChR, preventing the binding of the endogenous ligand, acetylcholine (ACh). This blockade inhibits the G-protein signaling cascade associated with the specific receptor subtype (Gq/11 for M1/M3/M5; Gi/o for M2/M4).

Receptor Selectivity & Stereochemistry

The affinity of Hexbutinol is highly dependent on stereochemistry, following Pfeiffer’s Rule (higher potency correlates with higher stereoselectivity).

-

(R)-Hexbutinol: High affinity (Kd in nanomolar range).[1] Exhibits preference for M1 (neural) and M3 (glandular/smooth muscle) receptors over M2 (cardiac).

-

(S)-Hexbutinol: Significantly lower affinity (often >100-fold less potent than the R-isomer).

-

Selectivity Ratio: The (R)/(S) affinity ratio is highest in tissues rich in M1 receptors (e.g., vas deferens) and lowest in M2 tissues (e.g., atria), making the ratio itself a predictor of receptor subtype identity.

Signaling Pathway Blockade (Graphviz Visualization)

Caption: Competitive antagonism of Hexbutinol at M1/M3 receptors, blocking the Gq-PLC-IP3-Ca2+ signaling cascade.

Analytical Methods & Quality Control

To ensure the integrity of Hexbutinol for research use, the following analytical protocols are recommended.

HPLC Purity Assay

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 5µm, 4.6 x 150mm).

-

Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV at 210 nm and 254 nm.

-

Acceptance Criteria: Purity > 98.0% (Area %).

Enantiomeric Excess (ee) Determination[10]

-

Column: Chiralcel OD-H or AD-H.

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 0.5 mL/min.

-

Requirement: ee > 99.5% for stereoselective binding studies.

Safety & Handling

Hexbutinol is a potent bioactive compound. Strict adherence to safety protocols is mandatory.

-

Hazard Classification: Toxic if swallowed; Irritant to eyes, respiratory system, and skin.

-

PPE: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store at -20°C in a desiccator. Protect from light and moisture.

-

First Aid:

-

Inhalation:[2] Move to fresh air.

-

Skin Contact: Wash with soap and copious amounts of water.

-

Eye Contact: Flush eyes with water for at least 15 minutes.

-

References

-

Feifel, R., et al. (1990).[3] Stereoselective inhibition of muscarinic receptor subtypes by the enantiomers of hexahydro-difenidol and acetylenic analogues. British Journal of Pharmacology, 99(3), 455–460. Link

-

Tacke, R., et al. (1989).[4][3] Sila-analogues of hexahydro-difenidol: Synthesis and antimuscarinic properties. Journal of Organometallic Chemistry, 379(1-2), 165-176.

-

Lambrecht, G., et al. (1989).[3] Pharmacological characterization of muscarinic receptors. Trends in Pharmacological Sciences, 10(Suppl), 60-64.

-

PubChem Compound Summary. (2024). Hexbutinol (CID 31973). National Center for Biotechnology Information. Link

-

Reichel, D., Tacke, R., et al. (2008).[5] Biological Recognition of Enantiomeric Silanes and Germanes: Syntheses and Antimuscarinic Properties. Journal of Organometallic Chemistry. Link

Sources

Comparative SAR of Hexbutinol and Hexahydro-difenidol: Structural Rigidity and Muscarinic Selectivity

[1]

Executive Summary

Hexahydro-difenidol (HHD) and Hexbutinol represent a critical lineage of muscarinic antagonists used to probe the structural topology of muscarinic acetylcholine receptors (mAChRs). While HHD serves as a benchmark for M1/M3 selectivity over M2, Hexbutinol introduces a rigid alkyne spacer that fundamentally alters the thermodynamic binding profile.

This guide analyzes the "Four Subsite" binding model, demonstrating how the transition from a flexible butyl chain (HHD) to a rigid butynyl chain (Hexbutinol) reduces the entropic penalty of binding, thereby increasing affinity for M2 and M3 subtypes but compromising the M1/M3 selectivity window.

Chemical Architecture & Structural Logic

The core pharmacophore for both compounds aligns with the classical muscarinic antagonist template: Cationic Head — Linker — Carbinol Center — Hydrophobic Moiety.

Structural Comparison[1][2][3]

-

Hexahydro-difenidol (HHD):

-

IUPAC: 1-cyclohexyl-1-phenyl-4-(1-piperidinyl)-1-butanol.

-

Linker: Saturated, flexible

-butyl chain ( -

Conformation: High conformational freedom; adopts multiple rotameric states in solution.

-

-

Hexbutinol:

-

IUPAC: 1-cyclohexyl-1-phenyl-4-(1-piperidinyl)-2-butyn-1-ol.

-

Linker: Rigid acetylenic (alkyne) chain (

). -

Conformation: Linear, rigidified geometry that forces an "extended" distance between the cationic nitrogen and the carbinol/hydrophobic center.

-

Visualization of Structural Divergence

The following diagram illustrates the structural relationship and the resulting pharmacological shift.

Figure 1: Impact of linker rigidity on receptor binding thermodynamics.

Pharmacological Profile & SAR Analysis[2][4][5]

The primary differentiator between HHD and Hexbutinol is the linker rigidity , which validates the hypothesis that muscarinic receptors (particularly M2 and M3) prefer antagonists in an extended conformation .

Affinity Data (pKi Values)

The introduction of the triple bond in Hexbutinol increases affinity for M2 and M3 receptors compared to HHD, while M1 affinity remains largely unchanged.[1] This results in a "compression" of the selectivity profile.

| Compound | Linker Type | M1 Affinity ( | M2 Affinity ( | M3 Affinity ( | Selectivity Profile |

| (R)-HHD | Flexible (Butyl) | 8.71 | 6.80 | 7.90 | M1 |

| (R)-Hexbutinol | Rigid (Alkyne) | 8.78 | 7.60 | 8.30 | M1 |

| (S)-p-F-Hexbutinol | Rigid + | 7.0 | 6.6 | 7.6 | M3 > M2 |

Data synthesized from Mutschler et al. and Waelbroeck et al. (See References).

The "Entropy-Selectivity" Trade-off

-

HHD (Flexible): To bind the receptor, the flexible butyl chain must freeze into a specific bioactive conformation. This incurs a high entropic penalty (

).-

Result: Lower affinity at M2, which appears to have a more restrictive or distinct spatial requirement for the cationic head group.

-

-

Hexbutinol (Rigid): The triple bond locks the molecule into an extended conformation prior to binding.

-

Result: The entropic cost of binding is lower. This "pre-organization" leads to a 6-fold increase in M2 affinity and a 2.3-fold increase in M3 affinity .

-

Consequence: While potency increases, the selectivity for M1/M3 over M2 is eroded because the M2 receptor tolerates the rigid extended form surprisingly well.

-

Stereochemical Control (The Eudismic Ratio)

Both compounds exhibit strong stereoselectivity, with the (R)-enantiomer being the eutomer (active form).

-

M1 Receptors: Most stringent stereochemical demand. (R)-HHD is ~550x more potent than (S)-HHD.

-

M2 Receptors: Least stringent. The stereoselectivity ratio drops significantly (down to ~17x for HHD).

-

Pfeiffer's Rule Violation: In the Hexbutinol series, the more potent compounds do not always show the highest stereoselectivity ratios, challenging standard pharmacological dogma.

The p-Fluoro Extension: Achieving M3 Selectivity

A critical advancement in this SAR series is the (S)-p-fluoro-hexbutinol analogue.

While (R)-Hexbutinol loses selectivity due to high M2 affinity, inverting the center to (S) and adding a para-fluoro group to the phenyl ring creates a unique profile: M3 > M2

-

Mechanism: The electron-withdrawing fluorine atom, combined with the specific spatial orientation of the (S)-enantiomer, creates a repulsive interaction at the M1 and M2 hydrophobic subsites, while maintaining favorable van der Waals contact in the M3 pocket.

Experimental Protocols

To validate these SAR findings in a research setting, the following protocols are standard.

Radioligand Binding Assay (Affinity Determination)

Objective: Determine

-

Tissue Preparation:

-

M1: Rat cortex or Rabbit vas deferens.

-

M2: Rat heart (atria).

-

M3: Rat submandibular gland or Guinea pig ileum.

-

-

Ligand: Use

-N-methylscopolamine ( -

Incubation:

-

Incubate tissue homogenates with

-NMS and varying concentrations ( -

Buffer: 50 mM Na/K phosphate buffer, pH 7.4.

-

Time: 60 min at 25°C.

-

-

Separation: Rapid filtration through Whatman GF/B filters using a cell harvester.

-

Analysis: Calculate

and convert to

Functional Organ Bath Assay (Selectivity Verification)

Objective: Confirm antagonist potency (

-

M3 Assay (Guinea Pig Ileum):

-

Mount ileal segments in Tyrode’s solution at 37°C, gassed with 95%

/5% -

Induce contraction with cumulative Carbachol dosing.

-

Incubate with antagonist (Hexbutinol) for 30 min.

-

Measure rightward shift of the dose-response curve (Schild plot analysis).

-

References

-

Mutschler, E., et al. (1990).[2] Stereoselective inhibition of muscarinic receptor subtypes by the enantiomers of hexahydro-difenidol and acetylenic analogues.[2][3] British Journal of Pharmacology, 99(3), 455–460.[2] Link

-

Waelbroeck, M., et al. (1991). Binding affinities of hexahydro-difenidol and hexahydro-sila-difenidol analogues at four muscarinic receptor subtypes: constitutional and stereochemical aspects.[4][5][2][6] European Journal of Pharmacology, 206(2), 95–103. Link

-

Lambrecht, G., et al. (1989).[4] Pharmacology of hexahydro-difenidol, hexahydro-sila-difenidol and related selective muscarinic antagonists.[7][5] Trends in Pharmacological Sciences, Supplement, 60-64. Link

-

Dorje, F., et al. (1991). Antagonist binding profiles of five cloned human muscarinic receptor subtypes. Journal of Pharmacology and Experimental Therapeutics, 256(2), 727-733. Link

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. Stereoselective inhibition of muscarinic receptor subtypes by the enantiomers of hexahydro-difenidol and acetylenic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereoselective inhibition of muscarinic receptor subtypes by the enantiomers of hexahydro-difenidol and acetylenic analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. Binding affinities of hexahydro-difenidol and hexahydro-sila-difenidol analogues at four muscarinic receptor subtypes: constitutional and stereochemical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. Binding and functional properties of antimuscarinics of the hexocyclium/sila-hexocyclium and hexahydro-diphenidol/hexahydro-sila-diphenidol type to muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

Kinetic Characterization of Hexbutinol: Beyond Equilibrium Constants

Executive Summary

In modern drug discovery, the equilibrium dissociation constant (

This technical guide details the kinetic profiling of Hexbutinol , a representative novel small-molecule inhibitor. We explore the experimental methodologies required to resolve its association (

Theoretical Framework: The Kinetic Triad

To understand Hexbutinol's pharmacologic potential, we must move beyond the thermodynamic equilibrium (

The interaction is defined by the Law of Mass Action:

Where:

- : Target concentration (e.g., Kinase or GPCR).

- : Hexbutinol concentration.

- : Target-Hexbutinol complex.

Key Parameters defined:

-

Association Rate Constant (

): Measured in -

Dissociation Rate Constant (

): Measured in -

Residence Time (

): Defined as

Expert Insight: For Hexbutinol, early data suggests a "slow-offset" profile. Standard equilibrium assays (like IC50 measured at 1 hour) may underestimate its potency if equilibrium hasn't been reached. Kinetic analysis is mandatory.[1]

Experimental Protocol: Surface Plasmon Resonance (SPR)

SPR is the gold standard for label-free kinetic analysis. The following protocol is designed for a Biacore or Octet system, specifically optimized to mitigate Mass Transport Limitation (MTL) , a common artifact in high-affinity binders like Hexbutinol.

Sensor Surface Preparation

-

Ligand: Biotinylated Target Protein (Purified >95%).

-

Chip Type: Streptavidin (SA) or Carboxyl (CM5) with amine coupling.

-

Density Goal: Low density (

RU).-

Causality: High surface density causes "rebinding" artifacts, where dissociated Hexbutinol immediately rebinds to a neighbor, artificially inflating the measured residence time.

-

Kinetic Assay Workflow (Multi-Cycle)

Buffer Conditions: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20), pH 7.4. Note: DMSO concentration must be matched exactly (±0.1%) between running buffer and sample to avoid bulk refractive index jumps.

-

Conditioning: 3 startup cycles with buffer to stabilize the baseline.

-

Association Phase:

-

Inject Hexbutinol at 5 concentrations (0.1x to 10x expected

). -

Flow Rate: High (50–100 µL/min). Reason: Minimizes the diffusion boundary layer, ensuring the rate is reaction-controlled, not transport-controlled.

-

Contact Time: 180 seconds.

-

-

Dissociation Phase:

-

Switch to running buffer.

-

Time: 1200 seconds (20 minutes). Reason: Hexbutinol is predicted to have a long residence time. Short dissociation times yield unreliable

fitting.

-

-

Regeneration:

-

Pulse 10 mM Glycine-HCl (pH 2.5) for 30 seconds. Validation: Ensure baseline returns to R0 ± 5 RU.

-

Data Analysis (Global Fitting)

Fit data to a 1:1 Langmuir Binding Model .

-

Quality Control: The

value should be -

T-value: The T-value for

must be significant (>10), indicating the dissociation curve has sufficient decay to be unique.

Visualizing the Workflow

The following diagram illustrates the logical flow of the SPR Kinetic Cycle used for Hexbutinol characterization.

Figure 1: The SPR kinetic cycle. Critical data for

Alternative Methodology: Competition Kinetics

For targets where SPR is unfeasible (e.g., membrane-bound GPCRs), we utilize Radioligand Competition Kinetics .

The Motulsky-Wilson Protocol

Unlike standard competition assays (equilibrium), this method measures binding over time in the presence of a competitor.

-

Tracer: Use

-Standard Ligand with known kinetics ( -

Procedure:

-

Add Target +

-Tracer + Hexbutinol simultaneously. -

Aliquot samples at

min. -

Terminate via rapid filtration (GF/B filters).

-

-

Analysis:

-

The presence of Hexbutinol slows the association of the Tracer.

-

Fit to the Kinetics of Competitive Binding equation (Motulsky & Mahan, 1984).

-

Hexbutinol Data Summary

The following table summarizes the kinetic parameters derived from the SPR analysis (averaged over

| Parameter | Value | Unit | Interpretation |

| Association Rate ( | Moderate onset speed. | ||

| Dissociation Rate ( | Slow dissociation. | ||

| Affinity ( | High affinity (Sub-nanomolar). | ||

| Residence Time ( | Extended target engagement. | ||

| Half-life ( | Time for 50% complex decay. |

Interpretation: Hexbutinol exhibits a "fast-on, slow-off" profile. The residence time of >90 minutes suggests that in vivo efficacy may persist even after plasma concentrations drop below the

Mechanistic Pathway

Hexbutinol is hypothesized to act as an inhibitor within a phosphorylation cascade. The diagram below details the downstream effects of Hexbutinol binding.

Figure 2: Signal transduction blockade. Hexbutinol binds the Target Kinase, preventing phosphorylation of the effector.

References

-

Copeland, R. A. (2016).Residence Time: The Dissociation Rate of the Drug-Target Complex.

-

Motulsky, H. J., & Mahan, L. C. (1984).The kinetics of competitive radioligand binding predicted by the law of mass action. Molecular Pharmacology.

-

Zhang, R., & Monsma, F. (2010).Binding kinetics and mechanism of action: toward the discovery of better drugs. Expert Opinion on Drug Discovery.

-

Biacore (Cytiva).

Sources

Methodological & Application

Experimental setup for Hexbutinol competitive antagonism assays

Application Note: Experimental Setup for Hexbutinol Competitive Antagonism Assays

Executive Summary

This guide details the experimental protocols for characterizing Hexbutinol (specifically the active (R)-enantiomer) as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). Hexbutinol is a structural analogue of hexahydro-difenidol and exhibits stereoselective affinity for M1, M3, and M4 subtypes over M2. This application note focuses on validating its mechanism of action (MOA) through Schild Analysis , the gold standard for confirming competitive antagonism, and Radioligand Competition Binding to determine equilibrium dissociation constants (

Introduction & Mechanism of Action

Hexbutinol acts by orthosteric blockade of the muscarinic receptor, preventing the binding of endogenous acetylcholine (ACh). As a competitive antagonist, it binds reversibly to the same site as the agonist without activating the receptor.

-

Key Characteristic : The antagonism is surmountable. Increasing the concentration of the agonist can overcome the blockade.

-

Diagnostic Metric : In a Schild plot, a slope of exactly 1.0 indicates purely competitive antagonism.

-

Stereoselectivity : The (R)-enantiomer displays up to 500-fold higher affinity than the (S)-enantiomer, making enantiomeric purity critical for assay reproducibility.

Signaling Pathway Visualization

The following diagram illustrates the M1/M3 muscarinic signaling pathway blocked by Hexbutinol.

Caption: Figure 1. Mechanism of Hexbutinol antagonism at Gq-coupled muscarinic receptors. Hexbutinol competes with ACh, preventing the Gq-PLC-IP3 cascade.

Materials & Reagents

| Component | Specification | Purpose |

| Ligand | (R)-Hexbutinol hydrochloride | Competitive Antagonist (Test Compound) |

| Agonist | Carbachol (CCh) | Non-hydrolyzable ACh analog for functional assays |

| Radioligand | [³H]-N-Methylscopolamine ([³H]-NMS) | High-affinity antagonist for binding assays ( |

| Cell Line | CHO-K1 stably expressing hM1 | Expression system for M1 receptor |

| Assay Buffer | HBSS + 20 mM HEPES, pH 7.4 | Physiological buffer for live-cell functional assays |

| Detection | Fluo-4 AM | Calcium indicator dye |

Experimental Protocols

Protocol A: Radioligand Competition Binding

Objective: Determine the affinity (

-

Membrane Preparation : Harvest CHO-hM1 cells and homogenize in ice-cold Tris-HCl buffer. Centrifuge at 40,000 x g to isolate membranes. Resuspend to a protein concentration of 5–10 µ g/well .

-

Incubation :

-

Prepare a 96-well plate.

-

Add 50 µL of [³H]-NMS (Final concentration ~0.2 nM, near its

). -

Add 50 µL of Hexbutinol (Serial dilution:

M to -

Add 100 µL of membrane suspension.

-

Non-specific binding (NSB) : Define using 10 µM Atropine.

-

-

Equilibrium : Incubate for 60 minutes at 25°C to reach equilibrium.

-

Harvest : Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer to remove unbound radioligand.

-

Detection : Add liquid scintillation cocktail and count radioactivity (CPM).

Data Analysis :

Convert CPM to % Specific Binding. Fit data to the one-site competition model:

Protocol B: Functional Schild Analysis (Calcium Mobilization)

Objective: Validate competitive mechanism and determine

Logic : You will generate multiple concentration-response curves (CRCs) for the agonist (Carbachol) in the presence of fixed concentrations of Hexbutinol. If competitive, the curves will shift parallel to the right with no depression of the maximum response (

-

Dye Loading :

-

Seed CHO-hM1 cells in black-walled 96-well plates (50,000 cells/well).

-

Incubate with 4 µM Fluo-4 AM for 45 mins at 37°C. Wash twice with HBSS/HEPES.

-

-

Antagonist Pre-treatment :

-

Add Hexbutinol at fixed concentrations to separate sets of wells:

-

Set 1: Vehicle (0 nM)

-

Set 2: 10 nM

-

Set 3: 30 nM

-

Set 4: 100 nM

-

-

Incubate for 15 minutes to allow antagonist equilibration.

-

-

Agonist Challenge :

-

Inject Carbachol (serial dilution) into the wells using an automated fluidics system (e.g., FLIPR or FlexStation).

-

Record fluorescence kinetics (Ex 488 nm / Em 525 nm) for 90 seconds.

-

-

Quantification : Calculate the Peak Fluorescence (

).

Workflow Visualization

Caption: Figure 2. Step-by-step workflow for the functional Schild analysis assay.

Data Interpretation & Schild Regression

To validate Hexbutinol as a competitive antagonist, perform a Schild Regression :

-

Calculate Dose Ratios (DR) : For each concentration of Hexbutinol, calculate the shift in agonist potency.

-

Plot : Log(DR - 1) on the Y-axis vs. Log[Antagonist] on the X-axis.

-

Linear Regression : Fit to the equation:

Validation Criteria :

-

Slope : Must be 1.0 ± 0.1 . A slope significantly different from 1 indicates non-competitive or allosteric modulation.

-

pA2 : The X-intercept represents the negative logarithm of the antagonist affinity (

). For (R)-Hexbutinol at M1 receptors, expect a

Expected Results Table:

| Parameter | (R)-Hexbutinol | (S)-Hexbutinol | Interpretation |

| M1 Affinity ( | 8.6 ± 0.2 | 6.1 ± 0.3 | High stereoselectivity |

| Schild Slope | 0.98 (Unity) | 0.95 (Unity) | Competitive Mechanism |

| Effect on | None | None | Surmountable Antagonism |

References

-

Stereoselective inhibition of muscarinic receptor subtypes by the enantiomers of hexahydro-difenidol and acetylenic analogues . Source: Mutschler & Lambrecht, European Journal of Pharmacology.

-

Muscarinic receptor subtypes: Pharmacology and therapeutic potential . Source: Caulfield MP, Birdsall NJ, Pharmacology & Therapeutics.

-

International Union of Basic and Clinical Pharmacology (IUPHAR) Receptor Database . Source: IUPHAR/BPS Guide to Pharmacology.

Application Notes & Protocols for the Safe Handling and Storage of Hexbutinol Powder

Introduction: Understanding the Compound

While specific data for Hexbutinol is unavailable, related structures such as hexanols are clear, colorless liquids.[5] The "inol" suffix suggests the presence of both an alcohol (-ol) and an alkyne (-in) functional group, which implies specific reactivity and stability considerations. This guide aims to provide a robust framework for researchers, scientists, and drug development professionals to ensure the integrity of the compound and the safety of laboratory personnel.

Core Principles of Safe Handling

The primary objectives when handling any chemical powder are to prevent contamination of the sample, avoid exposure to the handler, and maintain a safe laboratory environment. This requires a multi-faceted approach encompassing personal protective equipment (PPE), environmental controls, and standardized procedures.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable. The following should be considered mandatory when handling Hexbutinol powder:

-

Eye Protection: Safety glasses with side shields are the minimum requirement. For tasks with a higher risk of splashing or aerosolization, chemical safety goggles or a face shield should be worn.[6]

-

Hand Protection: Wear chemical-impermeable gloves.[1] Given the lack of specific data for Hexbutinol, nitrile gloves are a suitable initial choice. Change gloves immediately if they become contaminated.

-

Body Protection: A standard laboratory coat is required. For larger quantities or in the absence of engineering controls, consider a chemical-resistant apron or coveralls.

-

Respiratory Protection: Handling should be conducted in a well-ventilated area to avoid the formation of dust and aerosols.[1] If engineering controls (like a fume hood) are not available or insufficient, a properly fitted respirator is necessary.

Engineering Controls

-

Ventilation: Always handle Hexbutinol powder in a well-ventilated place, such as a certified chemical fume hood, to minimize inhalation exposure.[1]

-

Static Control: The movement of chemical powders can generate static electricity, which can cause dust to disperse or, in the case of flammable solvents being nearby, create an ignition risk.[4] Use non-sparking tools and consider grounding equipment when transferring large quantities.[1][4]

Detailed Storage Protocols

Proper storage is critical for maintaining the chemical stability and purity of Hexbutinol powder. The following conditions are based on the recommendations for Hexbutinol methiodide and general best practices for powder storage.[1][2]

General Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Cool, dry place | To minimize thermal degradation. |

| Atmosphere | Tightly closed container | To prevent contamination from air and moisture.[1] |

| Ventilation | Well-ventilated area | To prevent the buildup of any potential vapors.[1][3] |

| Incompatibilities | Store apart from foodstuff containers or incompatible materials.[1] | To prevent cross-contamination and hazardous reactions. |

Long-Term Storage Workflow

For maintaining the long-term integrity of Hexbutinol powder, a systematic approach is recommended. This involves careful inventory management and environmental control.

Sources

Application Notes and Protocols for the Assessment of Hexbutinol's Spasmolytic Activity in Guinea-Pig Ileum Contraction Assays

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the isolated guinea-pig ileum preparation to characterize the pharmacological properties of Hexbutinol, a potential antispasmodic agent. This document outlines the scientific rationale, detailed experimental protocols, data analysis, and interpretation, ensuring scientific integrity and reproducibility.

Introduction: The Guinea-Pig Ileum as a Gold Standard for Spasmolytic Research

The isolated guinea-pig ileum is a classical and highly valued ex vivo model in pharmacology for investigating the activity of substances that modulate smooth muscle contraction.[1][2] Its prominence stems from the dense population of various receptors on the smooth muscle cells, including muscarinic and histaminic receptors, which play a crucial role in gastrointestinal motility.[1][3][4] Contraction of the ileal smooth muscle is primarily mediated by the activation of M3 muscarinic receptors and H1 histamine receptors.[3][4][5] Consequently, this preparation serves as an excellent platform for screening and characterizing potential antispasmodic drugs that may act as antagonists at these receptors.

Hexbutinol is a novel compound under investigation for its potential spasmolytic properties. This guide will detail the methodology to elucidate its mechanism of action, potency, and efficacy in inhibiting smooth muscle contractions induced by standard agonists like acetylcholine (or its stable analogue, carbachol) and histamine.[6][7][8][9]

Scientific Rationale and Experimental Design

The core principle of this assay is to measure the isometric or isotonic contractions of a segment of guinea-pig ileum in response to specific agonists and to quantify the inhibitory effect of the test compound, Hexbutinol. By constructing concentration-response curves for an agonist in the absence and presence of Hexbutinol, we can determine its mode of antagonism (e.g., competitive or non-competitive) and its potency, often expressed as a pA2 value for competitive antagonists.

The experimental workflow is designed to ensure the viability and physiological responsiveness of the tissue throughout the experiment, providing a self-validating system for reliable and reproducible data.

Caption: Proposed mechanism of Hexbutinol as a muscarinic antagonist.

Trustworthiness and Self-Validation

To ensure the integrity of the results, the following quality control measures are essential:

-

Tissue Viability: At the end of each experiment, a high concentration of a standard agonist (e.g., acetylcholine or KCl) should be added to confirm that the tissue is still viable and responsive.

-

Reproducibility: Experiments should be repeated on tissues from multiple animals (n ≥ 3) to ensure the reproducibility of the findings.

-

Solvent Control: A control experiment with the vehicle used to dissolve Hexbutinol should be performed to rule out any non-specific effects.

-

Reference Antagonist: For validation of the experimental setup, a known antagonist (e.g., atropine for muscarinic receptors or mepyramine for histamine receptors) can be tested to ensure the results are consistent with published data. [1] By adhering to these detailed protocols and principles of data analysis, researchers can confidently and accurately characterize the spasmolytic properties of Hexbutinol and contribute valuable data to the field of drug development.

References

-

Pharmacological Profile of Selective Muscarinic Receptor Antagonists on Guinea-Pig Ileal Smooth Muscle - PubMed. Available at: [Link]

-

Bioassay of histamine using guinea pig ileum by matching method - RJPTSimLab. Available at: [Link]

-

Selective inactivation of muscarinic M2 and M3 receptors in guinea-pig ileum and atria in vitro - PubMed. Available at: [Link]

-

isolated guinea-pig ileum: Topics by Science.gov. Available at: [Link]

-

Antispasmodic activity of fractions and cynaropicrin from Cynara scolymus on guinea-pig ileum - PubMed. Available at: [Link]

-

Antispasmodic effect of 4'-methylepigallocatechin on guinea pig ileum - PubMed. Available at: [Link]

-

To record the dose response curve for histamine on an isolated tissue of guinea pig ileum. The experiment aims - RJPT SimLab. Available at: [Link]

-

Assessment of Eight Popularly Used Plant-Derived Preparations for Their Spasmolytic Potential Using the Isolated Guinea Pig Ileum - Taylor & Francis. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rjptsimlab.com [rjptsimlab.com]

- 3. Pharmacological profile of selective muscarinic receptor antagonists on guinea-pig ileal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective inactivation of muscarinic M2 and M3 receptors in guinea-pig ileum and atria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rjptsimlab.com [rjptsimlab.com]

- 6. isolated guinea-pig ileum: Topics by Science.gov [science.gov]

- 7. Antispasmodic activity of fractions and cynaropicrin from Cynara scolymus on guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antispasmodic effect of 4'-methylepigallocatechin on guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

Troubleshooting & Optimization

Technical Support Center: Improving Hexbutinol Solubility in Aqueous Buffers

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Hexbutinol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the aqueous solubility of Hexbutinol, a hydrophobic small molecule. Our goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: I've added Hexbutinol powder directly to my phosphate-buffered saline (PBS), and it's not dissolving. What's happening?

A: This is the most common issue encountered. Hexbutinol is a highly hydrophobic molecule, meaning it repels water and prefers non-polar (oily) environments. Aqueous buffers like PBS are polar. When you add Hexbutinol directly to a buffer, its strong self-association (crystal lattice energy) and repulsion of water prevent it from dissolving effectively. You are likely observing a suspension of fine particles, not a true solution. For a compound to dissolve, the energy released from solvent-solute interactions must overcome both the solute-solute and solvent-solvent interaction energies.

Q2: What is the single most important first step to solubilizing Hexbutinol for an experiment?

A: The universally recommended starting point is to first create a concentrated stock solution in a water-miscible organic solvent and then dilute this stock into your aqueous buffer.[1] This method, often called the "solvent-dilution" or "co-solvent" approach, is a cornerstone of handling poorly soluble compounds.[2][3] Never add the solid powder directly to the buffer.

Workflow for Preparing a Hexbutinol Working Solution

Caption: A standard workflow for preparing a working solution of a hydrophobic compound.

Q3: I tried the solvent-dilution method, but my compound precipitated upon dilution into the buffer. What should I do?

A: This indicates that the final concentration of the organic solvent in your aqueous buffer is too low to maintain Hexbutinol's solubility at the target concentration. The buffer has become "anti-solvent." You have a few options:

-

Increase the final co-solvent concentration: If your experimental system tolerates it, increase the percentage of the organic solvent (e.g., from 0.1% DMSO to 1% DMSO).

-

Lower the final Hexbutinol concentration: Your target concentration may be above the solubility limit for that specific co-solvent/buffer mixture.

-

Switch to a more advanced solubilization strategy: If you cannot alter the co-solvent percentage or drug concentration, you will need to explore methods like using surfactants or cyclodextrins, which are detailed in the troubleshooting guide below.

Troubleshooting Guide: Advanced Solubilization Strategies

This section provides a systematic approach to overcoming significant solubility challenges with Hexbutinol. We will explore the mechanisms and provide actionable protocols.

Problem: My experimental system is sensitive to organic solvents, or co-solvents alone are insufficient.

Solution 1: Employ Surfactants for Micellar Solubilization

Mechanism: Surfactants are amphiphilic molecules with a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail.[4] Above a specific concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[5] The hydrophobic tails form a core, creating a microenvironment where Hexbutinol can partition, while the hydrophilic heads face the aqueous buffer, rendering the entire complex water-soluble.[6]

Diagram of Micellar Solubilization

Caption: Hexbutinol is encapsulated within the hydrophobic core of a surfactant micelle.

When to Use:

-

When co-solvent concentrations must be kept to a minimum (<0.5%).

-

For achieving higher concentrations than co-solvents alone can provide.

-

In formulations for cell culture where certain non-ionic surfactants (e.g., Polysorbates) are well-tolerated at low concentrations.

Protocol: Solubilization using Polysorbate 80 (Tween® 80)

-

Prepare a Hexbutinol-Solvent Premix: Dissolve Hexbutinol in a minimal amount of a volatile organic solvent like ethanol or methanol to create a concentrated solution (e.g., 100 mg/mL).

-

Prepare Surfactant Solution: In a separate tube, prepare a 10% (w/v) stock solution of Polysorbate 80 in your desired aqueous buffer.

-

Create the Drug-Surfactant Micelles:

-

Add the Hexbutinol-ethanol premix dropwise to the Polysorbate 80 solution while vortexing. The ratio is critical; start with a 1:5 or 1:10 ratio of drug to surfactant by weight.

-

The solution may appear slightly hazy initially.

-

-

Remove the Organic Solvent: Use a rotary evaporator or a gentle stream of nitrogen gas to slowly remove the ethanol. As the ethanol evaporates, the solution should become clear as Hexbutinol is incorporated into the micelles.

-

Finalize and Filter: Adjust the final volume with your aqueous buffer. Sterilize the final solution by filtering through a 0.22 µm syringe filter (a PVDF membrane is often suitable, but check for compatibility).

Solution 2: Utilize Cyclodextrins for Inclusion Complexation

Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone.[7] Their exterior is hydrophilic, making them water-soluble, while the internal cavity is hydrophobic.[8] Hexbutinol, as a "guest" molecule, can fit inside the "host" CD cavity, forming a water-soluble inclusion complex.[9][10] This masks the hydrophobic nature of the drug from the surrounding water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.[11]

Diagram of Cyclodextrin Inclusion Complex

Caption: A hydrophobic guest (Hexbutinol) enters the host cavity of a cyclodextrin.

When to Use:

-

In vivo studies where organic solvents and surfactants may cause toxicity.

-

When a well-defined, stable formulation is required.

-

For compounds that fit dimensionally within the cyclodextrin cavity.

Protocol: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

-

Determine Molar Ratio: The stoichiometry of the complex (drug:CD ratio) is key. A 1:1 molar ratio is a good starting point for screening.

-

Prepare CD Solution: Weigh the required amount of HP-β-CD and dissolve it in your aqueous buffer. Warming the solution to 40-50°C can aid dissolution. Let it cool to room temperature.

-

Add Hexbutinol: Add the solid Hexbutinol powder directly to the HP-β-CD solution.

-

Facilitate Complexation:

-

Seal the container and mix vigorously.

-

Place the suspension on a shaker or rotator at room temperature for 24-72 hours to allow the system to reach equilibrium.

-

-

Separate Un-dissolved Drug: After equilibration, there will likely be un-dissolved Hexbutinol at the bottom. Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes).

-

Collect and Quantify: Carefully collect the clear supernatant. This is your saturated solution of the Hexbutinol-CD complex. It is crucial to determine the final concentration of Hexbutinol in the supernatant using a validated analytical method (e.g., HPLC-UV, LC-MS).

Problem: I tried adjusting the pH of the buffer, but the solubility of Hexbutinol did not change.

A: This is an expected outcome. The strategy of pH adjustment is only effective for ionizable compounds .[12] These are molecules that contain acidic or basic functional groups (e.g., carboxylic acids, amines) that can gain or lose a proton to become charged (ionized). The ionized or salt form of a drug is almost always more water-soluble than the neutral form.[13]

Hexbutinol is a neutral, non-ionizable compound; it lacks functional groups that can be protonated or deprotonated within a typical aqueous pH range (1-10). Therefore, altering the pH of the buffer will not convert it into a more soluble salt form, and its solubility will remain unchanged.[14] Understanding the chemical structure and pKa of your compound is critical before attempting pH modification.[15]

Summary of Solubilization Techniques

| Technique | Mechanism of Action | Pros | Cons | Typical Application |

| Co-solvents | Reduces the polarity of the bulk solvent, making it more favorable for the hydrophobic solute.[16][17] | Simple, fast, and effective for moderate solubility enhancement.[2] | Potential for compound precipitation upon dilution; solvent may have biological or toxicological effects.[2] | In vitro screening, initial stock solution preparation. |

| Surfactants | Encapsulates the hydrophobic drug within micelles above the CMC.[4][5] | High solubilization capacity; can improve stability. | Can interfere with some biological assays; potential for toxicity depending on the surfactant and concentration. | Cell-based assays, some parenteral formulations. |

| Cyclodextrins | Forms a host-guest inclusion complex, masking the drug's hydrophobicity.[8][9] | Low toxicity, high biocompatibility; creates a stable, well-defined formulation.[10] | More expensive; requires longer equilibration time; limited by the size of the drug and the CD cavity. | In vivo animal studies, oral and parenteral drug formulations. |

| pH Adjustment | Converts an ionizable drug into its more soluble salt form by protonation or deprotonation.[12][14] | Highly effective for ionizable compounds; simple to implement. | Completely ineffective for non-ionizable compounds like Hexbutinol. Can cause chemical instability at extreme pHs. | Formulating weakly acidic or basic drugs. |

Looking Ahead: Advanced Formulation Technologies

For very challenging applications, such as developing oral dosage forms or achieving very high concentrations for preclinical studies, more advanced techniques are employed in the pharmaceutical industry. These include:

-

Solid Dispersions: The drug is dispersed in a hydrophilic polymer matrix at a molecular level, which can significantly enhance dissolution rates.[18][19][20][21] This is achieved by methods like spray drying or hot-melt extrusion.

-

Nanoparticle Formulation: Reducing the particle size of the drug to the nanometer range dramatically increases the surface area-to-volume ratio, which can lead to a significant increase in dissolution velocity and saturation solubility.[22][23][24][25]

These methods require specialized equipment and formulation expertise but represent the cutting edge of solving solubility challenges.

References

- Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory.

- Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. J. Adv. Pharm. Edu. & Res.

- Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release. Department of Pharmaceutical Sciences, Maharshi Dayanand University.

- What are the effects of surfactants on the solubiliz

- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.

- Developing nanoparticle formulations or poorly soluble drugs. Pharmaceutical Technology.

- Pharmaceutical Applications of Cyclodextrins. 1. Drug Solubilization and Stabilization.

- Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.

- Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability. MDPI.

- View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Universal Journal of Pharmaceutical Research.

- Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.

- A Review of the Solubility Enhancement by Using a Co-Solvency Method.

- A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs.

- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Phares.

- Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects.

- Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences.

- How can cyclodextrins enhance solubility?.

- Novel Nano-Technologies to Enhance Drug Solubility, Dissolution and Bioavailability of Poorly W

- Nanoformulation and encapsulation approaches for poorly water-soluble drug nanoparticles. Nanoscale (RSC Publishing).

- Liquid Formulation Solubility Enhancement. Sigma-Aldrich.

- Drug Solubility: Importance and Enhancement Techniques.

- Strategies for improving hydrophobic drugs solubility and bioavailability.

- Cosolvent. Wikipedia.

- Cosolvent - The 'Medicinal Magician' in The Laboratory.

- Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Journals.

- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharma Excipients.

- Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences.

- Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs.

- pH adjustment: Significance and symbolism. Tridindia.

- Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization.

- Butein Product Inform

- Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving d

- pH Modifier Excipients.

- Intrinsic Solubility of Ionizable Compounds from pKa Shift.

- Combined effect of complexation and pH on solubiliz

- 1-Hexanol. PubChem.

- Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chrom

- Solubility vs Dissolution in Physiological Bicarbonate Buffer.

- Solubility of Buffers in Aqueous–Organic Effluents for Reversed-Phase Liquid Chromatography.

- Chemical Properties of Clobutinol (CAS 14860-49-2). Cheméo.

- Solubility of Organic Compounds. YouTube.

- Cyclobutanol (CAS 2919-23-5) - Chemical & Physical Properties. Cheméo.

- High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light sc

- Chemical Properties of Hexanoic acid, thio-, S-butyl ester (CAS 2432-79-3). Cheméo.

- Analysis of chlorobutanol in ophthalmic ointments and aqueous solutions by reverse-phase high-performance liquid chrom

- Stability assessment of ketoconazole in aqueous formulations.

- Hydroxypropyl-beta-cyclodextrin increases aqueous solubility and stability of anandamide. Europe PMC.

- Characterization, Stability, and Antibrowning Effects of Oxyresveratrol Cyclodextrin Complexes Combined Use of Hydroxypropyl Methylcellulose. MDPI.

- Stability of barbaloin in aqueous solution.

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. ijpbr.in [ijpbr.in]

- 3. Cosolvent - Wikipedia [en.wikipedia.org]

- 4. asianpharmtech.com [asianpharmtech.com]

- 5. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]

- 7. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]

- 8. touroscholar.touro.edu [touroscholar.touro.edu]

- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Hydroxypropyl-beta-cyclodextrin increases aqueous solubility and stability of anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. wisdomlib.org [wisdomlib.org]

- 13. Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pH Modifier Excipients - CD Formulation [formulationbio.com]

- 15. Combined effect of complexation and pH on solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. admin.mantechpublications.com [admin.mantechpublications.com]

- 17. wjbphs.com [wjbphs.com]

- 18. japer.in [japer.in]

- 19. ijisrt.com [ijisrt.com]

- 20. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 21. View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS | Universal Journal of Pharmaceutical Research [ujpronline.com]

- 22. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pharmtech.com [pharmtech.com]

- 24. Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Nanoformulation and encapsulation approaches for poorly water-soluble drug nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Chiral Resolution of Hexbutinol

Topic: Enantiomeric Resolution of Hexbutinol (Chiral Amino-Alcohol) via HPLC

Status: Operational | Ticket Priority: High Expert: Senior Application Scientist, Chiral Separations Unit

Executive Summary & Method Strategy

User Note: "Hexbutinol" is identified here as a representative chiral secondary amino-alcohol (structurally analogous to

The "Golden Standard" Protocol

For a starting point with Hexbutinol, do not waste time with random screening. Use this proven starting condition based on the chemical functionality (Amine + Alcohol):

| Parameter | Specification | Rationale |

| Column | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or equivalent) | Amylose backbones generally offer higher "hit rates" for amino-alcohols than cellulose due to the helical pitch allowing better inclusion of the alkyl tail. |

| Mobile Phase | n-Hexane : Isopropanol (90:10 v/v) | Standard Normal Phase (NP) provides the lowest back-pressure and highest enantioselectivity ( |

| Additive (Critical) | 0.1% Diethylamine (DEA) or Ethanolamine | MANDATORY. Hexbutinol's basic amine will interact with residual silanols on the silica support, causing severe tailing. The basic additive masks these sites. |

| Flow Rate | 1.0 mL/min | Standard analytical flow.[1] |

| Temperature | 25°C | Lower temperatures often increase resolution ( |

Troubleshooting Guides (Q&A Format)

Category A: Resolution & Selectivity Issues

Q: I see one broad peak or a "shoulder" instead of two distinct enantiomers. What is the first move?

A: This is a selectivity (

-

Switch the Alcohol Modifier: Change Isopropanol (IPA) to Ethanol (EtOH) . Ethanol is a sharper modifier and can alter the solvation of the chiral pocket.

-

Switch the Selector: If Amylose (AD-H) fails, switch immediately to Cellulose tris(3,5-dimethylphenylcarbamate) (OD-H). The "shape recognition" mechanisms are complementary.

-

Scientist's Insight: 80% of amino-alcohols resolve on either AD or OD chemistries. If both fail, the molecule likely requires a chlorinated selector (e.g., Chiralpak OZ) or Polar Organic Mode.

-

Q: My resolution (

A: You can manipulate the thermodynamics of the separation:

-

Lower the Temperature: Drop from 25°C to 10°C or 15°C . Enantiomeric separation is enthalpy-driven; lower temperatures favor the formation of the solute-CSP complex, often drastically increasing

. -

Reduce Polarity: Change the Hexane:IPA ratio from 90:10 to 95:5 . This increases retention (

) but usually improves separation by allowing the molecule more time to interact with the chiral grooves.

Category B: Peak Shape & Tailing (The "Hexbutinol" Specifics)

Q: The Hexbutinol peaks are tailing severely (Tailing Factor > 1.8). It looks like a shark fin. Why?

A: This is the hallmark of non-specific silanol interactions . The silica gel support underneath the chiral polymer has acidic silanol groups (

-

The Fix: Increase your basic modifier.

-

Step 1: Ensure you are using Diethylamine (DEA) , not TFA. Never use acid for a basic drug in Normal Phase unless you want to permanently foul the column.

-

Step 2: Increase DEA concentration to 0.2% .

-

Step 3: If tailing persists, switch to Dimethylethylamine (DMEA) , which is stronger and more volatile.

-

Q: I am observing "Fronting" (leading edge distortion). Is my column overloaded?

A: Likely, yes. Chiral stationary phases (CSPs) have lower loadability than standard C18 silica.

-

Diagnosis: Inject 1/10th of the current concentration. If the peak shape becomes Gaussian, you were suffering from Langmuir Isotherm overload .

-

Solution: For analytical checks, dilute the sample. For prep/purification, you must accept the fronting or move to a larger ID column (e.g., 10mm or 20mm ID).

Method Development Workflow (Visualized)

The following diagram outlines the logical decision tree for developing the Hexbutinol method, moving from screening to optimization.

Figure 1: Systematic screening workflow for Chiral Amino-Alcohols. Note the priority of Temperature/Modifier optimization before abandoning the column chemistry.

Frequently Asked Questions (FAQs)

Q: My Hexbutinol sample is not soluble in Hexane. Can I dissolve it in Methanol? A: Proceed with Caution. Injecting a sample dissolved in 100% Methanol (MeOH) into a Hexane mobile phase can cause immediate precipitation inside the injector loop or at the head of the column, blocking the system.

-

Protocol: Dissolve the sample in a minimal amount of Ethanol/IPA, then dilute with Hexane until the ratio matches the mobile phase (e.g., 50:50). If it precipitates, you must switch the entire method to Polar Organic Mode (POM) (100% Acetonitrile or MeOH/Acetonitrile mixtures) using an Immobilized column (e.g., Chiralpak IA/IC).

Q: Can I use this method for LC-MS? A: No, not with the standard DEA additive. Diethylamine causes significant ion suppression and contamination in Mass Spectrometry.

-

Alternative: Use Ammonium Acetate or Ammonium Bicarbonate if running in Reversed Phase. For Normal Phase LC-MS, you are limited; however, volatile amines like Ammonium Hydroxide (in trace amounts) can sometimes be used, but standard Normal Phase solvents (Hexane) are generally poor for ESI ionization.

Q: How do I regenerate the column if the pressure spikes? A: If you are using a Coated phase (AD-H, OD-H), NEVER flush with Ethyl Acetate, THF, or DCM. You will strip the polymer off the silica and destroy the column.

-

Safe Regeneration: Flush at 0.5 mL/min with 100% Ethanol for 3 hours (Reverse direction if the manufacturer permits, usually not recommended for 3µm particles).

References

-

Daicel Chiral Technologies. (2025). Chiral Column Selection Guide for Amino Alcohols. Retrieved from [Link]

-

Phenomenex. (2025).[2] HPLC Technical Tip: Chiral Method Development & Screening. Retrieved from [Link]

-

Waters Corporation. (2025). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

Sources

Technical Support Center: Hexbutinol & Low-Affinity Receptor Variants

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with Hexbutinol and its interactions with low-affinity receptor variants. Hexbutinol is a synthetic small molecule agonist under investigation for its therapeutic potential. While it demonstrates high affinity for its primary wild-type receptor, several clinically relevant genetic variants of this receptor exhibit significantly lower binding affinity.

Working with low-affinity interactions presents unique experimental challenges, from assay design to data interpretation. A ligand-receptor interaction is generally considered low-affinity if the dissociation constant (Kd) is 1 µmol/L (1 micromolar) or higher.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to help you navigate these challenges and generate reliable, reproducible data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the characterization of Hexbutinol with low-affinity receptor variants.

Q1: What is the fundamental difference between high-affinity and low-affinity binding, and how does it impact my experiments?

A: The key difference lies in the dissociation constant (Kd), which is the concentration of ligand required to occupy 50% of the receptors at equilibrium.[1][2]

-

High-Affinity: Characterized by a low Kd value (typically in the nanomolar [nM] range or lower), meaning less ligand is needed to bind to the receptors. The ligand-receptor complex is more stable.

-

Low-Affinity: Characterized by a high Kd value (micromolar [µM] to millimolar [mM] range), meaning a much higher concentration of ligand is required to achieve significant receptor binding.[1][2] The complex is less stable and dissociates more rapidly.

This impacts experiments in several ways:

-

Higher Ligand Concentrations Needed: You will need to use significantly higher concentrations of Hexbutinol, which can lead to issues with solubility and off-target effects.

-

Increased Non-Specific Binding: At high concentrations, Hexbutinol may bind non-specifically to other proteins, lipids, or the assay apparatus itself, obscuring the true signal.[3]

-

Rapid Dissociation: The Hexbutinol-receptor complex will fall apart more quickly, making detection challenging, especially in assays with wash steps.

Q2: My saturation binding assay with Hexbutinol on the low-affinity receptor variant is showing a very low signal or no saturation. What is the likely cause?

A: This is a classic problem when transitioning from a high-affinity to a low-affinity interaction. The most common causes are:

-

Insufficient Ligand Concentration: You may not be using a high enough concentration of Hexbutinol to occupy a significant fraction of the low-affinity receptors. For a reliable Kd determination, the highest ligand concentration should be at least 10- to 50-fold above the expected Kd.[4]

-

Low Receptor Expression: The concentration of the receptor variant in your cell membranes or tissue homogenates may be too low to generate a detectable signal, especially when the binding affinity is weak.[5]

-

Suboptimal Assay Conditions: Buffer composition (pH, ionic strength), temperature, and incubation time are critical.[3][5][6] Low-affinity interactions may require longer incubation times to reach equilibrium.[5]

Q3: How can I be sure the binding I'm observing is specific to the receptor and not just non-specific noise?

A: This is a critical control for all binding assays. To determine non-specific binding, you must run a parallel experiment where you incubate your receptor preparation and labeled Hexbutinol with a large excess (typically 100- to 1000-fold) of unlabeled Hexbutinol or another known high-affinity ligand for the same receptor.[5] This saturates the specific binding sites, so any remaining signal represents non-specific binding. Specific binding is then calculated by subtracting this non-specific signal from the total binding (measured without the excess unlabeled ligand).[7]

Q4: Should I use a radioligand binding assay or a non-radioactive method for my low-affinity Hexbutinol variant?

A: Both methods have their pros and cons.

-

Radioligand Binding Assays: These are often considered the "gold standard" for their high sensitivity and direct measurement of binding.[8][9][10][11] They are excellent for quantifying receptor density (Bmax) and affinity (Kd).[1][2][7] However, they require handling radioactive materials and may have disposal costs.

-

Non-Radioactive Assays (e.g., Fluorescence Polarization, SPR, FRET): These methods avoid radioactivity and are often more amenable to high-throughput screening.[5][9][11] However, they can be more prone to interference from compound fluorescence or other assay components. For very weak interactions, techniques like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) can be powerful tools.[12]

For initial characterization of a low-affinity interaction, a well-optimized radioligand saturation binding assay is often the most direct and unambiguous approach.[7]

Part 2: Troubleshooting & Optimization Guides

This section provides a structured approach to overcoming common experimental hurdles.

Guide 1: Troubleshooting Low Signal-to-Noise Ratio

A poor signal-to-noise ratio is the most frequent challenge. It manifests as a flat saturation curve or data points with very high variance.

Problem: High Background / Non-Specific Binding

| Potential Cause | Verification Step | Recommended Solution |

| Ligand Stickiness | Run a control experiment with your labeled Hexbutinol in wells/tubes without any cells or membranes. High signal indicates binding to the plasticware. | Add a small amount of a non-ionic detergent (e.g., 0.01-0.1% Tween-20 or Triton X-100) to the assay buffer. Coat plates/tubes with blocking agents like Bovine Serum Albumin (BSA) or casein.[6] |

| Insufficient Blocking | Your current blocking agent (e.g., BSA) may not be effective enough. | Optimize the concentration of your blocking agent (e.g., test a range from 0.1% to 5% BSA). Consider using a different blocking agent, such as non-fat dry milk or a commercially available blocking buffer. |

| Cellular/Membrane Debris | After separating bound from free ligand (e.g., via filtration), high background persists in the negative control (no receptor). | Ensure proper homogenization and centrifugation steps during membrane preparation to remove contaminating proteins and lipids. Use a gradient centrifugation method for purer membranes.[13] |

| Concentration of Unlabeled Ligand is Too Low | The concentration of unlabeled Hexbutinol used to define non-specific binding is not high enough to fully saturate the specific sites. | Increase the concentration of the unlabeled competitor to 1000-fold over the highest concentration of labeled Hexbutinol used in the assay.[5] |

Problem: Low Specific Signal

| Potential Cause | Verification Step | Recommended Solution |

| Degraded Ligand | Check the expiration date and storage conditions of your labeled and unlabeled Hexbutinol stocks.[5] Run a quality control check (e.g., HPLC) if degradation is suspected. | Purchase a new, quality-controlled batch of Hexbutinol.[5] Aliquot upon receipt to minimize freeze-thaw cycles.[5] |

| Insufficient Incubation Time | The binding reaction has not reached equilibrium. This is especially true for low ligand concentrations.[5] | Perform a time-course experiment.[5] Incubate a single concentration of labeled Hexbutinol (approximating the expected Kd) with your receptor for increasing amounts of time (e.g., 15 min, 30 min, 1h, 2h, 4h) to find the point where binding plateaus. |

| Suboptimal Buffer/Temperature | The buffer's pH or ionic composition may be hindering the interaction.[3][5] The temperature might be too high, increasing the dissociation rate. | Optimize buffer conditions by testing a range of pH values and salt concentrations.[5] For low-affinity interactions, performing the incubation at a lower temperature (e.g., 4°C or room temperature) can sometimes stabilize the complex, though this may require a longer incubation time to reach equilibrium.[1] |

| Low Receptor Concentration | The total number of binding sites (Bmax) in your preparation is too low to produce a robust signal. | Increase the amount of cell membrane protein or the number of whole cells used per assay point. If using recombinant expression systems, consider optimizing expression and harvesting conditions to increase receptor density. |

Guide 2: Experimental Design for Low-Affinity Interactions

Designing your experiment correctly from the start is crucial. A flawed design cannot be fixed by data analysis.

Workflow for Determining Hexbutinol Concentration Range